Chlorthalidone impurity (ammonium)
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research
Impurity profiling is the identification, quantification, and characterization of unwanted chemicals that remain in an API or finished drug product. nih.gov These impurities can originate from various sources, including raw materials, synthetic pathways, intermediates, reagents, solvents, or degradation products. nih.govpharmaffiliates.com Even in trace amounts, impurities can significantly impact the safety, efficacy, and quality of a pharmaceutical product. ijpsonline.comaquigenbio.com Therefore, a thorough understanding and control of impurities are paramount.
Ensuring Drug Safety and Efficacy: Impurities can possess their own pharmacological or toxicological effects, potentially leading to adverse drug reactions or diminishing the therapeutic effect of the API. aquigenbio.com Rigorous analysis helps to identify and mitigate these risks. globalpharmatek.com
Meeting Regulatory Requirements: Global regulatory bodies mandate comprehensive impurity profiling for new drug applications. pharmaffiliates.com This ensures that all potential risks associated with impurities are assessed and controlled.
Optimizing Manufacturing Processes: By understanding the formation of impurities, manufacturers can refine and optimize synthetic routes and manufacturing processes to minimize their presence. globalpharmatek.com This leads to a more robust and consistent production of high-quality APIs.
Establishing Quality Control: Impurity profiling serves as a vital quality control tool, ensuring the consistency and quality of different batches of an API. researchgate.net It helps in setting appropriate specifications to maintain product quality throughout its lifecycle. pharmaffiliates.com
Stability and Shelf-Life Determination: The presence of certain impurities can affect the stability of the drug substance, leading to degradation over time. globalpharmatek.com Impurity profiling helps in predicting and ensuring the drug product's safety and establishing its shelf life. globalpharmatek.comresearchgate.net
International Regulatory Frameworks for Pharmaceutical Impurities (e.g., ICH, FDA, EMA, Pharmacopoeias)
A harmonized approach to regulating pharmaceutical impurities is essential to ensure global standards of drug quality and safety. Several international and national bodies have established guidelines for the control of impurities.
International Council for Harmonisation (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry to develop scientific and technical guidelines for pharmaceuticals. ich.org Key ICH guidelines for impurities include:
ICH Q3A(R2): Impurities in New Drug Substances. europa.eu
ICH Q3B(R2): Impurities in New Drug Products. europa.eu
ICH Q3C(R9): Impurities: Guideline for Residual Solvents. europa.eu
ICH Q3D(R2): Guideline for Elemental Impurities. europa.eufda.gov
ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu
U.S. Food and Drug Administration (FDA): The FDA, a founding regulatory member of ICH, plays a significant role in the development and implementation of these guidelines in the United States. fda.gov The FDA mandates that drug manufacturers identify and control impurities to ensure the safety and efficacy of drug products. aquigenbio.com
European Medicines Agency (EMA): The EMA also provides scientific guidelines on impurities in drug substances and products to assist medicine developers in preparing marketing authorization applications. europa.eu
Pharmacopoeias: Various pharmacopoeias, such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP), establish specific limits and testing methods for impurities in APIs and finished products. nih.gov
These regulatory frameworks provide a basis for ensuring that all medicines meet high standards of quality, safety, and efficacy, regardless of where they are manufactured or marketed. ich.org
Overview of Chlorthalidone (B1668885) as a Pharmaceutical Active Ingredient (Context for Impurity Research)
Chlorthalidone is a thiazide-like diuretic medication primarily used to treat high blood pressure (hypertension) and edema. wikipedia.orgdrugbank.comwebmd.com It is considered a first-line treatment for hypertension due to its effectiveness. wikipedia.orgdrugbank.com Chlorthalidone works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water, sodium, and chloride. drugbank.com
The chemical structure of chlorthalidone is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide. ijpsm.com It is a white to yellowish-white, crystalline powder that is practically insoluble in water. ijpsm.comfda.gov
Contextualization of Chlorthalidone Impurities within Pharmaceutical Quality Attributes Research
The control of impurities in chlorthalidone is a critical aspect of ensuring its quality and safety. nih.gov Impurities can arise during the synthesis of the API or from the degradation of the drug substance over time. nih.gov Research into chlorthalidone impurities focuses on identifying potential process-related and degradation impurities, developing analytical methods for their detection and quantification, and establishing control strategies to minimize their levels in the final drug product. nih.govnih.gov This research is essential for meeting the stringent requirements of regulatory authorities and ensuring the consistent quality of chlorthalidone medications. nih.gov
Chlorthalidone Impurity (Ammonium): A Detailed Profile
This section focuses specifically on the chemical compound "Chlorthalidone impurity (ammonium)," providing a comprehensive analysis of its chemical identity, formation, and analytical detection.
Chemical Identity and Physicochemical Properties
Chlorthalidone impurity (ammonium) is chemically known as 5-(1-Amino-3-oxoisoindolin-1-yl)-2-chlorobenzenesulfonamide. cleanchemlab.comsynzeal.com
Below is a table summarizing the key physicochemical properties of this impurity.
| Property | Value |
| Chemical Name | 5-(1-Amino-3-oxoisoindolin-1-yl)-2-chlorobenzenesulfonamide |
| Molecular Formula | C₁₄H₁₂ClN₃O₃S |
| Molecular Weight | 337.8 g/mol |
Data sourced from SynZeal Research
Formation Pathway and Synthetic Origin
The formation of Chlorthalidone impurity (ammonium) is linked to the synthesis process of the chlorthalidone API. One of the final steps in some synthetic routes for chlorthalidone involves the treatment of an intermediate compound with ammonia (B1221849). google.com While the primary reaction leads to the formation of chlorthalidone, a side reaction can result in the formation of the ammonium (B1175870) impurity.
The synthesis of chlorthalidone can be a multi-step process. For instance, one patented process describes treating a compound of formula 10 with ammonia in a suitable solvent to obtain a compound of formula 11, which is then converted to chlorthalidone. google.com It is during this amination step that the potential for the formation of the ammonium impurity arises. The specific conditions of the reaction, such as the type of ammonia used (gaseous or aqueous) and the solvent, can influence the yield of the desired product versus the formation of impurities. google.com
Analytical Methodologies for Detection and Quantification
Several analytical techniques are employed to detect and quantify impurities in chlorthalidone, including the ammonium impurity. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.
A validated reverse-phase HPLC (RP-HPLC) method can be developed for the simultaneous identification and quantification of chlorthalidone and its process-related and degradation impurities. nih.gov Such methods are crucial for quality control in both the bulk drug and final tablet formulations. nih.gov The development of these methods often involves stress testing the API under various conditions (acid, alkali, oxidation, thermal, and photolytic) to ensure the method can separate all potential degradation products. nih.govresearchgate.net
Key aspects of an HPLC method for impurity analysis include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as other impurities or the API itself. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. nih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
Other techniques like Thin-Layer Chromatography (TLC) can also be used for the separation and determination of chlorthalidone and its degradation products. rsc.org
Regulatory and Quality Control Aspects
The control of impurities like the ammonium derivative of chlorthalidone is a critical component of pharmaceutical quality control and is strictly governed by regulatory standards.
Impurity Specification and Limits in Pharmacopoeias
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs for active pharmaceutical ingredients that include specific tests and acceptance criteria for impurities. nih.gov These monographs are legally binding standards that manufacturers must adhere to. The limits for specific and unspecified impurities are set based on toxicological data and the principles outlined in ICH guidelines. For instance, the European Pharmacopoeia provides reference standards for chlorthalidone that may contain specified impurities to be used for system suitability tests in analytical procedures. sigmaaldrich.com
Control Strategies in Pharmaceutical Manufacturing
To ensure that the levels of Chlorthalidone impurity (ammonium) and other impurities are consistently below the established limits, pharmaceutical manufacturers implement robust control strategies throughout the manufacturing process. These strategies include:
Starting Material Control: Ensuring the quality and purity of raw materials and intermediates used in the synthesis of chlorthalidone is a critical first step. outsourcedpharma.com
Process Optimization and Control: The manufacturing process is carefully designed and controlled to minimize the formation of impurities. This can involve optimizing reaction conditions such as temperature, pressure, and reaction time, as well as the purification methods used to remove impurities. google.com
In-Process Controls: Regular testing at critical points during the manufacturing process helps to monitor and control the levels of impurities. outsourcedpharma.com
Final Product Testing: The final API is rigorously tested to ensure it meets the specifications for purity and impurity levels as defined in the relevant pharmacopoeia and by regulatory authorities. nih.gov
Role of Reference Standards
Reference standards are highly purified compounds that are used as a benchmark for analytical testing. synthinkchemicals.com In the context of impurity profiling, a reference standard for Chlorthalidone impurity (ammonium) is essential for:
Identification: Confirming the presence of the impurity in a sample by comparing its chromatographic retention time or other analytical properties to that of the reference standard.
Quantification: Accurately determining the concentration of the impurity in a sample by comparing the analytical response of the sample to that of a known concentration of the reference standard. ijpsonline.com
Pharmacopoeias like the EP provide reference standards for chlorthalidone and its impurities to ensure the accuracy and consistency of analytical testing across different laboratories and manufacturing sites. sigmaaldrich.comsigmaaldrich.com
The study and control of pharmaceutical impurities, exemplified by the case of Chlorthalidone impurity (ammonium), are fundamental to ensuring the safety, quality, and efficacy of medicines. Through rigorous impurity profiling, adherence to international regulatory frameworks, and the implementation of robust control strategies in manufacturing, the pharmaceutical industry strives to provide patients with high-quality medications that meet the most stringent standards. The continuous research and development of advanced analytical methodologies play a pivotal role in this ongoing effort to safeguard public health.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H13ClN2O5S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
azane;2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3 |
InChI Key |
LNBSTPKFHYROOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O.N |
Origin of Product |
United States |
Classification and Origin of Chlorthalidone Impurity Ammonium
Categorization of Impurities in Chlorthalidone (B1668885) Synthesis and Degradation
Impurities in chlorthalidone can be broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can be further subdivided into starting materials, by-products of the synthesis, intermediates, and degradation products. nih.gov The manufacturing process of chlorthalidone involves multiple steps, including diazotization, substitution, chlorosulfonation, cyclization, and amination, each presenting opportunities for the formation of unwanted side products. Degradation can occur under stress conditions such as exposure to acid, alkali, oxidation, heat, and light. researchgate.net
Several specific impurities have been identified and are monitored during the quality control of chlorthalidone. These are often designated with letters, such as Impurity A, B, C, D, E, F, G, and H, by pharmacopeias. pharmaffiliates.comallmpus.com These impurities can arise from incomplete reactions or side reactions of the starting materials and intermediates used in the synthesis. nih.gov For instance, intermediates like 3-(4-chlorophenyl) isoindolin-1-one (B1195906) (Stage II) and 3-(4-chlorophenyl)-5-sulfonamide isoindoline-1-one (Stage III) have been reported as potential process-related impurities in the final bulk drug. nih.gov
Specific Focus on Ammonium-Containing Impurities: Chlorthalidone Impurity (Ammonium) and Chlorthalidone Impurity A
Chlorthalidone Impurity (Ammonium)
The entity referred to as "Chlorthalidone impurity (ammonium)" is understood to be the ammonium (B1175870) salt of a chlorthalidone-related acidic compound. Its formation is intrinsically linked to the use of ammonia (B1221849) during the synthesis of chlorthalidone. While not a distinct molecular structure formed through a unique pathway, it represents the neutralization product of an acidic impurity with the ammonium ions present in the reaction mixture.
Chlorthalidone Impurity A
Chlorthalidone Impurity A is a well-characterized impurity with the chemical name 2-(4-Chloro-3-sulfobenzoyl)benzoic acid. It is a significant process-related impurity that can be formed during the synthesis of chlorthalidone. Due to the presence of both a carboxylic acid group and a sulfonic acid group, Chlorthalidone Impurity A is acidic and can readily form salts.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| Chlorthalidone Impurity A | 345930-32-7 | C₁₄H₉ClO₆S | 340.74 | 2-(4-Chloro-3-sulfobenzoyl)benzoic acid |
Theoretical Considerations of Ammonium Moiety Incorporation into Impurity Structures
The incorporation of an ammonium moiety to form "Chlorthalidone impurity (ammonium)" is a straightforward acid-base reaction. The synthesis of chlorthalidone involves the use of ammonia (NH₃), often in an aqueous or gaseous form, to introduce the sulfonamide group. google.com If acidic impurities, such as Chlorthalidone Impurity A, are present in the reaction mixture, the basic nature of ammonia will lead to a proton transfer, forming the ammonium salt of the acidic impurity.
The acidic protons of the carboxylic acid and sulfonic acid groups on Chlorthalidone Impurity A can react with ammonia to form the corresponding ammonium carboxylate and ammonium sulfonate salts. The resulting ionic compound would be highly polar and its solubility characteristics would differ significantly from the parent acidic impurity.
Identification of Potential Precursors and By-products Leading to Ammonium Impurities
The primary precursor for ammonium-containing impurities is ammonia itself, which is a key reagent in the chlorthalidone synthesis. The precursors for the acidic impurities that can form ammonium salts are the starting materials and intermediates of the chlorthalidone synthesis.
For Chlorthalidone Impurity A , the precursors can be traced back to the initial steps of the synthesis. The synthesis often starts from 2-(3-amino-4-chlorobenzoyl)benzoic acid. Incomplete sulfamoylation or side reactions during the chlorosulfonation step can lead to the formation of the sulfonic acid derivative instead of the desired sulfonamide.
Specifically, the synthesis pathway can involve the following key stages and potential points of impurity formation:
| Synthesis Stage | Key Reactants/Intermediates | Potential By-products/Impurities |
| Chlorosulfonation | 2-(3-amino-4-chlorobenzoyl)benzoic acid, Chlorosulfonic acid | Chlorthalidone Impurity A (from incomplete amination of the sulfonyl chloride) |
| Amination | Intermediate sulfonyl chloride, Ammonia | Chlorthalidone (desired product), Unreacted intermediates |
The presence of unreacted acidic intermediates or the formation of acidic by-products like Chlorthalidone Impurity A in the reaction vessel where ammonia is subsequently introduced creates the ideal conditions for the formation of "Chlorthalidone impurity (ammonium)".
Elucidation of Formation Mechanisms of Chlorthalidone Impurity Ammonium
Synthesis-Related Formation Pathways
The synthesis of chlorthalidone (B1668885) is a multi-step process where the introduction of nitrogen-containing functional groups is essential. These steps, however, also present opportunities for the formation of ammonium-related impurities.
Role of Ammonia (B1221849) and Ammonium-Containing Reagents in Chlorthalidone Synthesis
Ammonia is a key reagent in the synthesis of chlorthalidone, primarily used during the amidation step to form the crucial sulfonamide group. The synthesis route often involves reacting an intermediate, such as a sulfonyl chloride derivative (e.g., 2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid), with ammonia. google.com This reaction introduces the sulfamoyl group (-SO₂NH₂) onto the benzene (B151609) ring.
In a common synthesis scheme, a precursor compound is treated with ammonia, which can be in either gaseous or aqueous form, to yield an intermediate that is subsequently converted to chlorthalidone. google.com For instance, one process describes reacting a compound of 'Formula 10' with ammonia in a solvent to obtain a compound of 'Formula 11', which is a direct precursor to chlorthalidone. google.comgoogle.com The choice of solvent for this amidation step is critical; non-aqueous solvents like acetone, dimethyl formamide, or methanol (B129727) are often used to control the reaction and limit side products. google.comgoogle.com
The presence of ammonia, a primary source of the amine functional group, is fundamental to the potential formation of the Chlorthalidone Amine Impurity. This can occur if ammonia reacts at other electrophilic sites on the intermediate molecules, not just at the intended sulfonyl chloride group.
By-products from Amidation Reactions in Chlorthalidone Production
The amidation step, while essential, can generate by-products. One significant side reaction is the hydrolysis of the sulfonyl chloride intermediate if water is present, which can lead to the formation of the corresponding sulfonic acid, an impurity listed in the European Pharmacopoeia as 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid (Impurity B). google.comnih.gov
More directly related to the ammonium (B1175870) impurity, the conditions of the amidation reaction can lead to the formation of other nitrogen-containing by-products. For example, the "Chlorthalidone amide impurity" (2-(4-chloro-3-sulfamoylbenzoyl)benzamide) is a known process-related impurity. clearsynth.com This impurity forms when ammonia reacts with the carboxylic acid group of the benzoyl benzoic acid structure, forming a benzamide (B126) instead of participating in the intended cyclization.
The formation of the specific Chlorthalidone Amine Impurity likely occurs as a competitive reaction during the final cyclization and oxidation steps, where ammonia attacks the carbocation intermediate that would otherwise be hydroxylated to form chlorthalidone.
Unreacted Starting Materials or Intermediates Containing Ammonium or Leading to Ammonium Adducts
Impurities in the final API can often be traced back to unreacted starting materials or intermediates from the synthesis process. nih.gov Research has indicated that intermediate products from chlorthalidone synthesis are likely to be present in the final bulk drug. nih.govresearchgate.net
The direct precursor to chlorthalidone, following the amidation step, is a desoxy-compound ('Formula 11'). google.com If this intermediate is not fully converted during the final oxidation step, it will remain as an impurity. Furthermore, the presence of excess ammonia during this oxidation could facilitate a nucleophilic attack on the C-1 position of the isoindolinone ring, leading to the formation of the amine impurity instead of the desired hydroxyl group of chlorthalidone. The Chlorthalidone Amine Impurity itself can be considered an adduct where an amino group has been added to the isoindolinone ring system. synzeal.com
| Compound Name | Role in Synthesis | Potential Contribution to Impurity Formation |
|---|---|---|
| Ammonia | Reagent for amidation | Source of the amino group for both the sulfonamide and the amine impurity. google.comgoogle.com |
| 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid | Impurity / Hydrolysis Product | Results from incomplete reaction or hydrolysis of intermediates before amidation. nih.gov |
| Chlorthalidone Amide Impurity | By-product | Forms from amidation at the carboxylic acid site instead of the sulfonyl chloride. clearsynth.com |
| Desoxy-Chlorthalidone (Intermediate) | Penultimate Intermediate | Incomplete oxidation leaves this as an impurity; its subsequent reaction with ammonia can form the amine impurity. google.com |
Reaction Kinetics and Thermodynamics Governing Impurity Formation
The formation of synthesis-related impurities is highly dependent on reaction conditions, which are governed by kinetics and thermodynamics. To minimize the generation of by-products, including ammonium-containing impurities, specific process controls are implemented.
For the critical amidation step, the reaction temperature is carefully controlled. One patented process specifies that the reaction is best performed at a temperature between -10°C and +10°C, preferably from -5°C to +5°C. google.com Conducting the reaction at these low temperatures helps to limit the rate of side reactions, such as the hydrolysis of the starting material, which would form undesired by-products. google.com This suggests that the activation energy for the impurity-forming pathways is comparable to the main reaction, necessitating temperature control to favor the desired product kinetically.
Similarly, the final oxidation step to convert the desoxy-intermediate to chlorthalidone is sensitive to the concentration of reagents. Using an improper molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the alkali can lead to incomplete oxidation or the formation of over-oxidation by-products. google.com The presence of residual ammonia under these conditions could thermodynamically favor the formation of the stable amine impurity.
Degradation-Related Formation Pathways
Chlorthalidone can degrade under certain conditions, leading to the formation of various degradants, some of which may be ammonium-containing species.
Hydrolytic Degradation Mechanisms Yielding Ammonium-Containing Species
Forced degradation studies are crucial for identifying potential degradation products and pathways. Studies on chlorthalidone have shown that the molecule is susceptible to degradation under both acidic and alkaline hydrolytic conditions. nih.govnih.gov
While specific studies detailing the formation of the Chlorthalidone Amine Impurity via degradation are not prevalent, the chemical structure of chlorthalidone suggests potential hydrolytic pathways. The primary sulfonamide group (-SO₂NH₂) is a key functional group. While generally stable, under harsh hydrolytic conditions (strong acid or base and heat), sulfonamides can be cleaved to release ammonia or an ammonium ion and the corresponding sulfonic acid. This release of ammonia within the drug matrix could potentially react with other chlorthalidone molecules or degradation intermediates, although this is less likely than synthesis-related formation.
A more direct pathway involves the molecule's inherent structure. Chlorthalidone exists in a tautomeric equilibrium with an open-ring form, 2-(4-chloro-3-sulfamoylbenzoyl) benzoic acid. nih.gov Acid-catalyzed degradation has been shown to produce a significant unknown degradation peak. nih.gov It is plausible that under certain hydrolytic conditions, the hydroxyl group at the C-1 position could be eliminated, forming a reactive intermediate that could subsequently react with an ammonium source, if present, to form the amine impurity.
| Stress Condition | Observation | Potential for Ammonium Species Formation |
|---|---|---|
| Acid Hydrolysis (e.g., 1.0 N HCl) | Significant degradation observed. nih.govnih.gov | Potential cleavage of the sulfonamide to release ammonia. Possible formation of reactive intermediates that could react with an ammonium source. |
| Alkali Hydrolysis (e.g., 1.0 N NaOH) | Significant degradation observed. nih.gov | Potential cleavage of the sulfonamide to release ammonia. |
| Oxidative Hydrolysis (e.g., 30% H₂O₂) | No significant degradation observed. nih.gov | Low potential. |
| Thermal/Photolytic | No significant degradation observed. nih.gov | Low potential. |
Base-Catalyzed Hydrolysis
Chlorthalidone also undergoes degradation in alkaline environments. nih.gov Similar to acid hydrolysis, base-catalyzed hydrolysis can lead to the formation of various degradation products. Although some studies report no significant degradation under certain alkaline conditions nih.govsemanticscholar.org, others have found substantial degradation. nih.gov The differing results may be due to variations in experimental conditions such as the strength of the base, temperature, and duration of exposure. The sulfonamide group is also susceptible to cleavage under basic conditions, which could be a source of ammonium impurity formation.
Table 2: Summary of Base-Catalyzed Degradation Studies on Chlorthalidone
| Condition | Observation | Reference |
| 1.0 N NaOH | No significant degradation observed in one study | nih.gov |
| Alkaline conditions | Substantial degradation observed in another study | nih.gov |
Oxidative Degradation Processes and Ammonium Impurity Formation
Oxidative degradation is another critical pathway for impurity formation in pharmaceuticals. While some research suggests that chlorthalidone does not undergo significant degradation under oxidative stress with 30% v/v H₂O₂ nih.govsemanticscholar.org, other studies have reported substantial degradation under oxidative conditions. nih.gov The discrepancy in these findings highlights the importance of the specific experimental setup. The molecular structure of chlorthalidone contains sites that could be susceptible to oxidation, and such reactions could potentially lead to the cleavage of bonds and the subsequent formation of ammonium impurities.
Photolytic Degradation Influences on Impurity Formation
Photolytic degradation, or degradation caused by exposure to light, can also contribute to the formation of impurities. However, studies on chlorthalidone have generally shown it to be stable under photolytic conditions. nih.govpnrjournal.com When exposed to direct sunlight for extended periods, no significant degradation was observed. nih.gov This suggests that photolytic degradation is not a primary pathway for the formation of the ammonium impurity in chlorthalidone under normal storage and handling conditions.
Thermal Degradation Profiles and Ammonium Species Generation
The effect of temperature on the stability of chlorthalidone has also been investigated. The drug has been found to be stable under both wet and dry heat conditions. nih.gov Studies involving heating chlorthalidone at 80°C did not result in significant degradation. nih.gov This indicates that thermal degradation is unlikely to be a major contributor to the formation of ammonium impurities during the manufacturing process or upon storage, provided that appropriate temperature controls are in place.
Solvent-Related Impurity Formation (e.g., residual solvents, interactions with C1-C4 alkanols)
Impurities in pharmaceuticals can also originate from residual solvents used during the synthesis and purification of the API. semanticscholar.org While specific studies detailing the interaction of chlorthalidone with C1-C4 alkanols (methanol, ethanol, propanol, butanol) leading to ammonium impurity formation are not prevalent in the provided search results, it is a plausible mechanism. If ammonia or an ammonium salt is used in the synthesis and a C1-C4 alkanol is used as a solvent, there is a potential for the formation of ammonium impurities in the final product if not adequately removed. The mobile phase used in some analytical methods for chlorthalidone contains methanol, indicating its use in the analysis and potential presence as a residual solvent. researchgate.net
Excipient and Packaging Interactions Contributing to Ammonium Impurities
The interaction between the API and excipients in a drug formulation can be a significant source of impurities. semanticscholar.orgnih.gov Similarly, interactions with packaging materials can also lead to degradation. semanticscholar.org Reactive impurities present in excipients can react with the drug substance, leading to the formation of degradants. nih.gov For instance, if an excipient contains acidic or basic impurities, it could catalyze the hydrolysis of chlorthalidone, as discussed earlier, potentially leading to the release of ammonia. While specific examples of excipient or packaging interactions leading to ammonium impurity formation in chlorthalidone products were not detailed in the search results, this remains a critical area for consideration during formulation development. The potential for such interactions necessitates thorough compatibility studies between chlorthalidone and all proposed excipients and packaging components.
Method Validation and Quality Control of Analytical Procedures for Chlorthalidone Impurity Ammonium
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))
The validation of analytical procedures for quantifying the ammonium (B1175870) impurity in Chlorthalidone (B1668885) must strictly adhere to the guidelines established by the International Conference on Harmonisation (ICH), particularly the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology." ich.orgloesungsfabrik.degmp-compliance.org These guidelines provide a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose. loesungsfabrik.de
The ICH Q2(R1) guideline outlines specific validation parameters that need to be assessed, including specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness. loesungsfabrik.denih.gov For quantitative tests of impurities, such as the determination of ammonium in Chlorthalidone, these parameters are crucial for ensuring the reliability and consistency of the results. loesungsfabrik.de The guideline emphasizes that the validation process should be documented to provide evidence that the method is well-understood, and any changes to the method may require revalidation. fda.gov Adherence to these internationally recognized standards facilitates the mutual acceptance of data among regulatory authorities in the regions that have adopted ICH guidelines, such as the European Union, Japan, and the United States. loesungsfabrik.de
Specificity and Selectivity Studies for Ammonium Impurities
Specificity is a critical validation parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte of interest in the presence of other components that may be expected to be present. ich.orgnih.gov In the context of Chlorthalidone, the analytical method for the ammonium impurity must be able to distinguish and quantify ammonium ions without interference from the Chlorthalidone active pharmaceutical ingredient (API), other process-related impurities, degradation products, or matrix components. ich.orgnih.govijarmps.org
One common approach to establish specificity is to analyze a blank sample (matrix without the analyte) and a sample spiked with the ammonium impurity to ensure that no interfering peaks are observed at the retention time of the ammonium ion. nih.govdiva-portal.org For instance, in ion chromatography methods, the separation of ammonium from other cations like lithium, sodium, potassium, magnesium, and calcium is essential to demonstrate specificity. diva-portal.org Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are also performed. ich.orgnih.gov These studies help to generate potential degradation products and demonstrate that the analytical method can separate the ammonium impurity from these newly formed compounds. ich.orgnih.gov The peak purity of the ammonium ion can be assessed using techniques like diode array detection (DAD) in HPLC, which can indicate if the peak is spectrally homogeneous. nih.gov
Assessment of Detection Limits (LOD) and Quantitation Limits (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of analytical methods for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govnih.gov For ammonium impurity in Chlorthalidone, establishing these limits is vital to ensure that even trace amounts of the impurity can be reliably controlled.
Several methods can be used to determine LOD and LOQ, as outlined in the ICH Q2(R1) guideline. nih.gov These include:
Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. nih.gov
Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD is calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S). nih.gov
For example, in a high-performance thin-layer chromatography (HPTLC) method for Chlorthalidone and its impurities, the LOD and LOQ for Chlorthalidone were found to be 38.39 ng/band and 116.33 ng/band, respectively. researchgate.net Similarly, in an HPLC method, the LOD and LOQ for Chlorthalidone were reported as 0.09 µg/ml and 0.27 µg/ml, respectively. ijarmps.org These values demonstrate the sensitivity of the analytical methods.
Linearity and Calibration Range Determination
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
To establish linearity, a series of at least five concentrations of the ammonium impurity standard are prepared and analyzed. ich.org The data is then plotted as peak area (or another appropriate response) versus concentration, and a linear regression analysis is performed. nih.gov The correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line are determined to assess the linearity. nih.gov An R² value close to 1 (typically >0.99) indicates a strong linear relationship. nih.govresearchgate.net
For impurity analysis, the linearity range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. nih.gov For instance, a validated RP-HPLC method for Chlorthalidone and its impurities demonstrated linearity for the impurities over a range of 0.75 to 2.1 μg/mL, with a correlation coefficient greater than 0.999. nih.gov Another study on Chlorthalidone analysis showed a linear range of 6 µg/ml to 14 µg/ml. ijarmps.org
Below is a table summarizing linearity data from a study on Chlorthalidone and its impurities:
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| Chlorthalidone | 1–2.8 | 0.9978 |
| Stage II Impurity | 0.75–2.1 | 0.9985 |
| Stage III Impurity | 0.75–2.1 | 0.9986 |
This table illustrates the typical range and correlation coefficients obtained during linearity studies for Chlorthalidone and its process-related impurities. nih.gov
Precision Assessment (Repeatability, Intermediate Precision)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.govnih.gov It is a measure of the random error of an analytical method and is typically expressed as the relative standard deviation (%RSD). The ICH Q2(R1) guideline specifies two levels of precision assessment: repeatability and intermediate precision. fda.gov
Repeatability (also known as intra-assay precision) assesses the precision over a short interval of time with the same analyst and equipment. fda.gov This is typically determined by performing a minimum of six replicate measurements at 100% of the test concentration or by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each). ich.org
Intermediate precision (also known as inter-assay precision) expresses the within-laboratory variations, such as different days, different analysts, or different equipment. fda.gov This provides an indication of the method's reproducibility under normal laboratory operating conditions.
For example, a precision study for an HPLC method for Chlorthalidone impurities reported a %RSD for the impurities of less than 2%, which is a common acceptance criterion. nih.gov Another study on Chlorthalidone analysis showed a %RSD of 0.10933% for repeatability, indicating good precision. ijarmps.org
The following table presents an example of precision data for Chlorthalidone impurities:
| Precision Level | Parameter | Acceptance Criteria | Result |
| Repeatability | %RSD for impurity | ≤ 5.0% | 1.02% |
| Intermediate Precision | %RSD for impurity | ≤ 10.0% | 0.82% |
This table demonstrates the acceptable precision of an analytical method for Chlorthalidone impurities. nih.gov
Accuracy Determination through Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is a measure of the systematic error of the method. For the quantification of impurities, accuracy is typically determined by performing recovery studies. ich.orgnih.gov This involves spiking a blank matrix or a sample with known amounts of the ammonium impurity at different concentration levels. ich.org
The ICH Q2(R1) guideline recommends assessing accuracy at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). nih.gov The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery can vary depending on the concentration of the analyte. For impurities, a common acceptance range for recovery is between 80% and 120%. nih.gov
A study on Chlorthalidone impurities evaluated accuracy at three levels (approximately 50%, 100%, and 150% of the specification limit) and found the percent recovery for the impurities to be within the acceptable range of 97.0% to 102.0% for the API. nih.gov This indicates that the method is accurate for quantifying the impurities.
The following table shows representative data from an accuracy study for Chlorthalidone impurities:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.75 | 0.74 | 98.7% |
| 100% | 1.50 | 1.48 | 98.7% |
| 150% | 2.25 | 2.23 | 99.1% |
This table illustrates the results of a recovery study, demonstrating the accuracy of the analytical method. nih.gov
Robustness and Ruggedness Testing of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. semanticscholar.orgnih.gov It is typically evaluated during the development phase of the analytical method. fda.gov For an HPLC method, these variations could include changes in the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. nih.govsemanticscholar.org The effect of these variations on the analytical results, such as retention time and peak area, is then assessed. nih.gov For example, a robustness study for a Chlorthalidone impurity method might involve varying the mobile phase pH by ±0.2 units and the flow rate by ±0.2 mL/min. nih.gov
Ruggedness , while not explicitly defined in the current ICH Q2(R1) guideline, is often considered as the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. nih.gov It is a measure of the method's transferability.
The following table provides an example of parameters that might be varied in a robustness study for an HPLC method for Chlorthalidone impurity analysis:
| Parameter | Variation |
| Mobile Phase pH | ± 0.2 |
| Flow Rate (mL/min) | ± 0.1 |
| Column Temperature (°C) | ± 5 |
| Wavelength (nm) | ± 2 |
This table shows typical variations in method parameters to assess the robustness of an analytical method. nih.gov
By systematically evaluating these validation parameters, a comprehensive understanding of the performance and limitations of the analytical method for the Chlorthalidone ammonium impurity is achieved, ensuring its suitability for routine quality control and regulatory compliance.
Solution Stability and System Suitability Testing
In the validation of analytical methods for quantifying impurities such as the ammonium salt of chlorthalidone, assessing the stability of solutions and the suitability of the chromatographic system are critical quality control measures. These tests ensure that the analytical procedure remains reliable, precise, and accurate throughout its use.
Solution Stability
Solution stability studies are conducted to determine the duration for which the prepared standard and sample solutions remain chemically unchanged under specified storage conditions. This is crucial for ensuring that any observed impurities are inherent to the sample and not artifacts of degradation after the solution was prepared.
For the analysis of chlorthalidone and its process-related impurities, stability is typically assessed by storing both standard and sample solutions in the chosen diluent at room temperature. These solutions are then analyzed at predefined time intervals to monitor for any significant changes in the concentration of the main analyte or the profile of its impurities.
Research Findings:
In one study, the benchtop stability of working standards of chlorthalidone and its in-house process impurities was evaluated. nih.gov The solutions were prepared in a diluent consisting of a buffer, methanol (B129727), and sodium hydroxide (B78521) (50:48:2), stored at room temperature, and analyzed at intervals of 0, 18, 36, and 40 hours. nih.gov The results from such studies often demonstrate the time window within which the prepared solutions can be reliably used for analysis. For instance, related research confirmed that impurity-spiked solutions of chlorthalidone remained stable for up to 36 hours at 25°C. researchgate.net The stability is generally assessed by comparing the initial assay results with those obtained at subsequent time points. A common acceptance criterion is that the concentration of the analyte should not deviate by more than a specified percentage (e.g., ±2.0%) from the initial value.
The data below illustrates a typical solution stability analysis for chlorthalidone and its ammonium impurity.
Table 1: Example of Solution Stability Data for Chlorthalidone and Impurity (Ammonium) in Diluent at Room Temperature
| Time (Hours) | Chlorthalidone Assay (% of Initial) | Chlorthalidone Impurity (Ammonium) (% Area of Initial) | Appearance of New Impurity Peaks |
|---|---|---|---|
| 0 | 100.0 | 100.0 | None |
| 18 | 99.8 | 100.1 | None |
| 36 | 99.5 | 99.8 | None |
| 40 | 99.3 | 99.7 | None |
System Suitability Testing (SST)
System suitability testing is an integral part of any analytical chromatographic method. It is performed before and sometimes during the analysis of samples to verify that the chromatographic system is adequate for the intended analysis. pnrjournal.com These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.
According to guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA, SST is a prerequisite for method validation and routine analysis. nih.gov For the analysis of chlorthalidone and its impurities, a system suitability solution is typically prepared. The European Pharmacopoeia provides a specific "Chlortalidone for system suitability" reference standard, which may contain specified impurities to test the system's resolving power. sigmaaldrich.com
Key parameters evaluated during system suitability testing include:
Precision/Injection Repeatability: The relative standard deviation (%RSD) of the peak area from replicate injections of a standard solution. A low %RSD indicates a precise system. nih.gov
Tailing Factor (T): Measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak, which is desirable for accurate integration.
Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate better separation efficiency.
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A resolution of greater than 2 is generally desired for robust quantification. pnrjournal.com
Research Findings:
Various validated methods for chlorthalidone impurity profiling report system suitability results. For example, in one validated reverse-phase high-performance liquid chromatography (RP-HPLC) method, system precision was established with a %RSD of 0.098% for the peak area of the chlorthalidone standard, indicating excellent system performance. nih.gov Another study highlights the use of a mobile phase containing diammonium hydrogen orthophosphate buffer, which is relevant for the analysis of ammonium-related impurities. researcher.life The acceptance criteria for these parameters are established during method development and validation.
The table below summarizes typical system suitability requirements for an HPLC method designed for chlorthalidone impurity analysis.
Table 2: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Typical Purpose |
|---|---|---|
| Precision (%RSD for peak area of 5 replicates) | ≤ 2.0% | Ensures the repeatability of the analytical system. nih.gov |
| Tailing Factor (T) | ≤ 2.0 | Confirms peak symmetry for accurate quantification. researcher.life |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and separation power. pnrjournal.com |
| Resolution (Rs) between Chlorthalidone and Impurity | ≥ 2.0 | Ensures baseline separation from the nearest eluting peak. pnrjournal.com |
Impurity Control Strategies and Risk Management in Chlorthalidone Manufacturing
Control of Raw Materials and Starting Reagents to Minimize Ammonium (B1175870) Impurity Precursors
The foundation of impurity control in chlorthalidone (B1668885) manufacturing lies in the stringent control of raw materials and starting reagents. The synthesis of chlorthalidone can involve several key starting materials and reagents that may be sources of ammonium or precursors to ammonium impurities.
A critical starting material is 2-(3-amino-4-chlorobenzoyl) benzoic acid. The quality of this and other precursor materials is paramount. Polymorphism in the chlorthalidone raw material can also affect its properties; four crystalline forms (I, II, III, and IV) have been identified. nih.gov Studies have shown that Form II can be up to 49% more soluble than Form I, which can impact the dissolution properties of the final drug product. nih.gov Therefore, polymorphic quality control of raw materials is essential. nih.gov
The manufacturing process itself can introduce impurities. For instance, the amidation of certain intermediate compounds with ammonia (B1221849) in non-aqueous solvents is a step where the formation of impurities can be limited. google.com The use of reagents like hydroxylamine (B1172632) hydrochloride and chlorosulphonic acid in various stages of synthesis also necessitates careful quality control to prevent the introduction of unwanted precursors. google.com
Key considerations for raw material control include:
Supplier Qualification: Establishing a robust supplier qualification program to ensure a consistent supply of high-quality raw materials.
Specification Setting: Defining stringent specifications for starting materials, intermediates, and reagents, including limits for potential ammonium precursors.
Analytical Testing: Implementing rigorous analytical testing of incoming raw materials to confirm their identity, purity, and compliance with specifications. This may include techniques like powder X-ray diffraction and infrared spectroscopy to identify the polymorphic form of chlorthalidone raw materials. nih.gov
A proactive approach to managing raw materials significantly reduces the likelihood of ammonium-related impurities forming in later stages of the manufacturing process.
Optimization of Synthetic Processes to Limit Ammonium Impurity Formation
Optimizing the synthetic process is a crucial step in minimizing the formation of chlorthalidone impurity (ammonium). The synthesis of chlorthalidone involves several chemical transformations where the formation of by-products, including ammonium-related impurities, can occur.
One patented process highlights the amidation of a key intermediate with ammonia in non-aqueous solvents like ketones and polar aprotic solvents such as dimethylformamide. google.com This specific choice of solvent aims to limit the formation of a particular impurity. google.com Another critical step that can be optimized is the oxidation of a penultimate intermediate to form chlorthalidone. The use of hydrogen peroxide in the presence of an alkali, with specific molar ratios, has been shown to limit the formation of another impurity. google.com
The reaction conditions, including temperature, pressure, reaction time, and the order of reagent addition, must be carefully controlled. For example, in the chlorosulfonation step, the choice of solvent (e.g., chloroform) and the subsequent amidation with ammonia in an aqueous medium are critical process parameters. google.com
Table 1: Process Parameters for Optimization
| Parameter | Optimized Condition | Rationale |
| Solvent for Amidation | Non-aqueous (e.g., ketones, DMF) | Limits formation of specific impurities. google.com |
| Oxidizing Agent | Hydrogen Peroxide with alkali | Limits formation of specific impurities. google.com |
| Molar Ratios | 1:2.5:2.5 to 1:3.5:3 (Compound:H₂O₂:Alkali) | Precise control to minimize by-products. google.com |
| Solvent for Chlorosulfonation | Chloroform | Influences reaction pathway and impurity profile. google.com |
By systematically studying and optimizing these parameters, manufacturers can develop a robust and reproducible process that minimizes the formation of chlorthalidone impurity (ammonium) and other related substances.
In-Process Monitoring and Control of Impurity Levels
In-process monitoring and control (IPC) are essential for ensuring that the manufacturing process remains within the desired parameters and that impurity levels are kept below acceptable limits. Real-time or frequent analysis of the reaction mixture at critical stages allows for early detection of deviations and the implementation of corrective actions.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for in-process monitoring of chlorthalidone and its impurities. nih.govpnrjournal.com An improved reverse-phase HPLC method has been developed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities. nih.gov This method utilizes a C8 column with a mobile phase consisting of a buffer solution and methanol (B129727). nih.gov
Process Analytical Technology (PAT) is an advanced approach that involves the use of online analytical instruments to monitor and control the manufacturing process in real-time. While specific applications of PAT in chlorthalidone manufacturing are not extensively detailed in the provided results, the principles of PAT are highly relevant for controlling critical process parameters that influence impurity formation.
Table 2: In-Process Monitoring Techniques
| Technique | Application | Key Parameters Monitored |
| HPLC | Quantitation of chlorthalidone and impurities | Purity, impurity levels, reaction completion |
| FTIR Spectroscopy | Identification of intermediate products | Functional group analysis, reaction progress |
| Mass Spectrometry | Identification of molecular ion peaks of intermediates | Molecular weight determination |
The data generated from these IPCs provide a comprehensive understanding of the process and enable proactive control of impurity levels. nih.gov
Purification Techniques for Chlorthalidone API to Reduce Ammonium Impurities
Even with optimized synthesis and in-process controls, some level of impurities may still be present in the crude chlorthalidone Active Pharmaceutical Ingredient (API). Therefore, effective purification techniques are necessary to reduce the levels of chlorthalidone impurity (ammonium) and other related substances to meet the stringent requirements for pharmaceutical-grade products.
Crystallization is a common and effective method for purifying chlorthalidone. google.com The process involves dissolving the crude chlorthalidone in a suitable solvent or a combination of solvents, followed by precipitation of the purified product. google.com The choice of solvent system is critical for achieving high purity and yield. Solvent combinations such as water-methanol, water-ethanol, and water-ketone mixtures have been found to be effective. google.com The purification process can yield a product with a purity of at least 97%, with certain impurities reduced to less than 0.1% wt/wt. google.com
The dissolution of crude chlorthalidone can be performed at temperatures ranging from ambient to reflux, and the ratio of the organic solvent to water in the solvent system is a key parameter to control. google.com A single purification by crystallization can be sufficient to achieve the desired pharmaceutical-grade purity. google.com
Development of Reference Standards for Chlorthalidone Impurity (Ammonium)
The accurate identification and quantification of impurities rely on the availability of well-characterized reference standards. For chlorthalidone impurity (ammonium), a specific reference standard is essential for analytical method development, validation, and routine quality control.
Several suppliers offer a range of chlorthalidone-related compounds and impurities as reference standards. synzeal.compharmaffiliates.comsynzeal.comsynthinkchemicals.com These standards are crucial for various stages of pharmaceutical research and development, including product development, ANDA and DMF filing, quality control, method validation, and stability studies. synzeal.comsynthinkchemicals.com The availability of these standards allows for the accurate identification of unknown impurities and the assessment of their potential genotoxicity. synzeal.com
Reference standards for chlorthalidone impurities are typically supplied with a detailed Certificate of Analysis (CoA) and analytical data that meet regulatory compliance. synzeal.com These standards can be traceable to pharmacopeial standards (e.g., EP/USP) upon request. synzeal.com
Stability Indicating Methods for Long-Term Monitoring
Stability-indicating analytical methods are crucial for monitoring the long-term stability of chlorthalidone API and its formulated products. These methods must be able to separate the active ingredient from its degradation products and impurities, ensuring that the drug product remains safe and effective throughout its shelf life.
Several stability-indicating HPLC methods have been developed and validated for chlorthalidone. nih.govpnrjournal.comnih.gov These methods are designed to be specific, accurate, precise, and robust. nih.gov Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. pnrjournal.comnih.gov These studies involve subjecting the drug substance to stress conditions such as acid, alkali, oxidation, heat, and light to generate potential degradation products. nih.gov
One validated RP-HPLC method uses a C8 column and a mobile phase of diammonium hydrogen orthophosphate buffer and methanol to separate chlorthalidone from its process-related and degradation impurities. nih.gov Another method employs a C18 column with a mobile phase of methanol, acetonitrile, and phosphate (B84403) buffer. nih.gov The detection wavelength is typically set at a point where both the API and its impurities can be adequately detected. nih.govnih.gov
The validation of these methods includes parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness, as per ICH guidelines. nih.gov
Regulatory and Pharmacopoeial Perspectives on Chlorthalidone Impurity Ammonium
International Harmonization Efforts (ICH) Regarding Organic and Elemental Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing a unified set of guidelines for the control of impurities in new drug substances and products. These guidelines are widely adopted by regulatory authorities in Europe, Japan, the USA, and other regions. europa.euich.org The primary ICH guidelines governing impurities are Q3A(R2), Q3B(R2), M7(R2), and Q3D(R2).
ICH Q3A(R2): Impurities in New Drug Substances
This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.orggmp-compliance.org It classifies impurities into organic, inorganic, and residual solvents. ich.orgjpionline.org Chlorthalidone (B1668885) impurity (ammonium) would fall under the category of an organic impurity. The guideline establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. ich.orgfda.gov For instance, for a drug substance with a maximum daily dose of up to 2 g/day , the reporting threshold is 0.05%, and the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. pda.org
ICH Q3B(R2): Impurities in New Drug Products
Complementary to ICH Q3A, this guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eueuropa.euich.org It provides reporting, identification, and qualification thresholds for degradation products in new drug products. europa.euich.org The principles outlined in Q3B(R2) are crucial for controlling impurities that may form during the shelf-life of the chlorthalidone drug product. slideshare.netslideshare.net
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities
This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.orgich.org It categorizes impurities into five classes based on their mutagenic potential and recommends control strategies for each class. toxminds.comveeprho.com For an impurity like chlorthalidone impurity (ammonium), an assessment according to ICH M7 would be necessary to determine if it has any mutagenic potential. If a structural alert for mutagenicity is present, further testing or control at a stringent level, such as the Threshold of Toxicological Concern (TTC), may be required. veeprho.com
ICH Q3D(R2): Elemental Impurities
The following table summarizes the key ICH guidelines and their relevance to the control of chlorthalidone impurity (ammonium).
| Guideline | Title | Relevance to Chlorthalidone Impurity (Ammonium) |
| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes reporting, identification, and qualification thresholds for organic impurities like the ammonium (B1175870) salt of chlorthalidone impurity in the drug substance. ich.orggmp-compliance.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Provides guidance on the control of degradation products in the final drug product, which could include the formation of chlorthalidone impurity (ammonium) over time. europa.eugmp-compliance.orgfda.gov |
| ICH M7(R2) | Assessment and Control of DNA Reactive (Mutagenic) Impurities | Mandates the assessment of mutagenic potential. If chlorthalidone impurity (ammonium) has a structural alert, it would require control based on its potential carcinogenic risk. europa.euich.orgich.org |
| ICH Q3D(R2) | Elemental Impurities | While not directly applicable to an organic impurity, it promotes a risk-based approach to impurity control that is fundamental to the overall quality management of the drug product. europa.euich.org |
Specific Requirements from Major Pharmacopoeias for Chlorthalidone and its Impurities
Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP), provide official standards for the quality of medicines. researchgate.net These compendia contain monographs for drug substances and products that specify tests, procedures, and acceptance criteria for impurities.
United States Pharmacopeia (USP)
The USP monograph for Chlorthalidone and Chlorthalidone Tablets includes tests for organic impurities. While a specific monograph for "Chlorthalidone impurity (ammonium)" is not explicitly mentioned, the general chapter <1086> on Impurities in Drug Substances and Drug Products provides guidance on their control. uspnf.com The USP often aligns with ICH guidelines for reporting, identification, and qualification thresholds. uspnf.com The USP also lists Chlorthalidone Related Compound A, which is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, as a potential impurity. synzeal.com
European Pharmacopoeia (Ph. Eur.)
The Ph. Eur. provides a detailed monograph for Chlorthalidone which lists several specified impurities. cymitquimica.com The European Pharmacopoeia provides reference standards for chlorthalidone and its impurities to be used in the prescribed tests. sigmaaldrich.comedqm.eu While "Chlorthalidone impurity (ammonium)" is not specifically named, the monograph would have a general limit for any unspecified impurity. The Ph. Eur. also has a system for qualifying impurities, often referencing the ICH guidelines.
British Pharmacopoeia (BP)
The British Pharmacopoeia (BP) provides a monograph for Chlorthalidone and offers a chemical reference substance for it. pharmacopoeia.comsigmaaldrich.compharmacopoeia.com The BP largely harmonizes with the European Pharmacopoeia. Therefore, the requirements for the control of impurities in chlorthalidone are expected to be similar to those in the Ph. Eur.
Indian Pharmacopoeia (IP)
The Indian Pharmacopoeia also contains a monograph for Chlorthalidone and Chlorthalidone Tablets. The IP sets limits for related substances, and while it may not list "Chlorthalidone impurity (ammonium)" by name, it would be controlled under the limit for unspecified impurities or total impurities.
The following table provides a general overview of the pharmacopoeial approach to controlling impurities in Chlorthalidone.
| Pharmacopoeia | Specific Impurities Listed for Chlorthalidone | General Approach to Unspecified Impurities |
| USP | Chlorthalidone Related Compound A synzeal.com | Adherence to general chapter <1086> and ICH thresholds. uspnf.com |
| Ph. Eur. | Lists several specified impurities (e.g., Impurities A, B, C, D, E, F, G, H, I). simsonpharma.com | Limits for any other impurity and total impurities based on ICH principles. |
| BP | Harmonized with Ph. Eur. | Similar to Ph. Eur., with limits for unspecified and total impurities. |
| IP | Specifies limits for related substances. | Controls unspecified impurities under a general limit. |
Qualification Thresholds and Reporting Guidelines for Impurities
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below at which it will be controlled. ich.orgeuropa.euich.org ICH guidelines provide clear thresholds for when an impurity needs to be qualified. These thresholds are based on the maximum daily dose of the drug. pda.orggmpinsiders.com
Reporting Thresholds: A limit above which an impurity must be reported in the documentation for a new drug substance or product. ich.orgfda.govIdentification Thresholds: A limit above which an impurity must be identified. fda.govuspnf.comQualification Thresholds: A limit above which an impurity must be qualified. ich.orgeuropa.euich.orggmpinsiders.com
The table below, based on ICH Q3A(R2) and Q3B(R2), outlines the thresholds for impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 1 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
For "Chlorthalidone impurity (ammonium)," if its level in the drug substance or product exceeds the qualification threshold and it is not a significant metabolite, toxicological studies may be required to demonstrate its safety. tga.gov.au
Challenges in Harmonizing Impurity Control Standards Globally
Despite the significant progress made by the ICH, challenges in the global harmonization of impurity control standards persist.
Differing Interpretations and Implementation: Regulatory agencies in different regions may interpret and implement ICH guidelines with slight variations, leading to different requirements for industry.
Monograph Differences: Pharmacopoeial monographs are not always fully harmonized. Differences in specified impurities, analytical methods, and acceptance criteria can create hurdles for pharmaceutical companies marketing products globally. tga.gov.au For instance, a specific impurity may be listed in the Ph. Eur. but not in the USP, or vice-versa.
Requirements for Existing vs. New Drugs: The application of current impurity guidelines to older, established drugs can be challenging. The impurity profiles of these drugs may have been established based on older standards.
Emerging Concerns: New types of impurities, such as nitrosamines, can emerge, requiring rapid development and implementation of new control strategies, which can take time to be harmonized globally.
Future Research Directions and Innovation in Chlorthalidone Impurity Ammonium Research
Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity
The accurate quantification of chlorthalidone (B1668885) and its impurities is fundamental to ensuring its safety and efficacy. researchgate.net While established analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are widely used, the future lies in the development of methods with even greater sensitivity and specificity. researchgate.netderpharmachemica.com Modern analytical techniques are crucial for impurity profiling and the development of stability-indicating assay methods. nih.gov
Advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), offer significant advantages over traditional HPLC. UPLC utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity in detecting trace impurities. nih.gov Coupling these advanced separation techniques with sophisticated detectors like mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) provides unparalleled specificity for impurity identification and characterization. nih.govzamann-pharma.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the detailed analysis of process-related and degradation impurities. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the structural elucidation of newly detected impurities. nih.govzamann-pharma.com
The development of stability-indicating methods is another critical area of research. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, including the ammonium (B1175870) impurity, under various stress conditions such as heat, light, and different pH levels. zamann-pharma.com This allows for a comprehensive understanding of the drug's stability profile and helps in establishing appropriate storage conditions and shelf-life.
Table 1: Advanced Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages for Impurity Analysis |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particles for chromatographic separation. | Higher resolution, faster run times, increased sensitivity compared to HPLC. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables confident identification of unknown impurities by determining their elemental composition. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Allows for the sensitive and specific detection and quantification of impurities. nih.govzamann-pharma.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Useful for the analysis of volatile impurities and residual solvents. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for the definitive identification of impurities. nih.govzamann-pharma.com |
Application of Quality by Design (QbD) Principles in Impurity Control
The pharmaceutical industry is increasingly adopting the Quality by Design (QbD) paradigm, a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov This proactive approach, supported by regulatory bodies like the FDA and EMA, aims to build quality into the product from the outset, rather than relying on end-product testing. europa.euijprajournal.com
The core elements of QbD include defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), and understanding how Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) impact these CQAs. nih.gov For chlorthalidone, the level of the ammonium impurity would be considered a CQA.
By applying QbD principles, manufacturers can identify the process parameters that are most likely to influence the formation of the ammonium impurity. Through risk assessment and designed experiments (DoE), a "design space" can be established. pda.orgeuropa.eu This multidimensional combination and interaction of input variables and process parameters has been demonstrated to provide assurance of quality. europa.eu Operating within this design space ensures that the impurity remains below the acceptable limit. A robust control strategy is then implemented to monitor and manage the process, ensuring consistent product quality. nih.govpda.org This approach not only enhances product quality and patient safety but also improves manufacturing efficiency and reduces the likelihood of batch failures. ijprajournal.com
Mechanistic Understanding of Impurity Formation at the Molecular Level
A fundamental understanding of how the chlorthalidone ammonium impurity is formed is crucial for developing effective control strategies. This requires detailed mechanistic studies that elucidate the chemical pathways leading to its generation. Such studies involve investigating the impact of various factors, including the starting materials, intermediates, reagents, solvents, and reaction conditions (e.g., temperature, pH) on impurity formation.
Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis, can provide valuable insights into potential degradation pathways. iglobaljournal.com By identifying the degradation products and understanding their formation mechanisms, more robust manufacturing processes can be designed. For instance, an improved process for preparing chlorthalidone involves adding a peroxide before a base to minimize the formation of process impurities. google.com
Computational chemistry and molecular modeling can also be employed to simulate reaction pathways and predict the likelihood of different impurity-forming reactions. This in-silico approach can help to prioritize experimental studies and accelerate the development of impurity control strategies.
Green Chemistry Approaches for Sustainable Impurity Management
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of chemical processes. mdpi.com This philosophy focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov
In the context of chlorthalidone synthesis and impurity control, green chemistry approaches can be applied in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. mdpi.com
Catalysis: Employing catalytic reactions, including biocatalysis, to improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. mdpi.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By embracing green chemistry, pharmaceutical manufacturers can not only reduce their environmental footprint but also often improve the cost-effectiveness and safety of their processes. The Analytical Method Greenness Score (AMGS) is a tool that can be used to assess the environmental impact of analytical methods. nih.gov
Predictive Modeling for Impurity Profiling
Predictive modeling, leveraging machine learning and artificial intelligence, is an emerging field with the potential to revolutionize impurity profiling. zamann-pharma.com By analyzing large datasets from historical batches, in-process controls, and raw material attributes, predictive models can be developed to anticipate impurity levels in future production runs. nih.gov
These models can identify complex relationships between various input parameters and the formation of the chlorthalidone ammonium impurity that may not be apparent through traditional experimental approaches. This allows for proactive adjustments to the manufacturing process to maintain impurity levels within the desired range.
In-silico modeling can also be used in the early stages of drug development to predict potential impurities based on the molecular structure of the drug and the proposed synthetic route. zamann-pharma.com This predictive capability enables chemists to design more robust synthetic pathways that minimize the formation of problematic impurities from the outset. While challenges related to data scarcity and model validation remain, the continued development of these predictive tools holds great promise for the future of pharmaceutical quality control. nih.gov
Q & A
Q. What are the primary sources of ammonium-related impurities in Chlorthalidone synthesis, and how can they be systematically identified?
Ammonium impurities in Chlorthalidone may arise from residual solvents, incomplete purification, or degradation of ammonium salts used during synthesis. Key steps for identification include:
- Reaction Pathway Analysis : Map synthesis steps to identify stages where ammonium intermediates (e.g., ammonium chloride) might persist or form degradation byproducts .
- Chromatographic Screening : Use reversed-phase HPLC with UV detection to isolate impurities. Validate methods using parameters like specificity, linearity, and accuracy (e.g., retention time ±2% RSD) .
- Limit Tests : Employ pharmacopeial tests for anions (e.g., chloride via silver nitrate titration) and pH analysis to detect acidic/alkaline impurities .
Q. What validated analytical methods are recommended for quantifying ammonium impurities in Chlorthalidone?
- HPLC-UV : Isocratic methods with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) resolve Chlorthalidone and impurities. Validate using ICH Q2(R1) guidelines, including linearity (R² >0.995) and precision (<2% RSD) .
- Spectrophotometry : UV absorbance at 274 nm can quantify impurities but requires cross-validation with chromatographic methods to confirm specificity .
- Reference Standards : Synthesize or procure ammonium impurity standards (e.g., Chlorthalidone impurity G) to calibrate detection limits (e.g., 0.1% w/w) .
Advanced Research Questions
Q. How can factorial design optimize analytical methods for trace ammonium impurity detection in Chlorthalidone?
- Design of Experiments (DoE) : Vary critical parameters (mobile phase pH, column temperature, flow rate) in a 2⁵ factorial design to assess their impact on resolution and retention times .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH affects peak symmetry; p<0.05). Define the Method Operable Design Region (MODR) to select robust conditions .
- Orthogonal Methods : Cross-validate results with LC-MS/MS to confirm impurity identity using fragmentation patterns and collision cross-section (CCS) values .
Q. How should researchers resolve discrepancies in ammonium impurity profiles across stability studies?
- Forced Degradation Studies : Expose Chlorthalidone to heat, light, and humidity to simulate degradation pathways. Compare impurity profiles using UPLC-IM-Q-TOF-MS for high-resolution mass data .
- Structural Elucidation : Use NMR and HRMS to differentiate isobaric impurities (e.g., ammonium adducts vs. oxidation products) .
- Risk Assessment : Apply EMA guidelines to justify impurity thresholds (e.g., ≤0.15% for genotoxic impurities) based on toxicological data .
Q. What challenges arise in synthesizing ammonium impurity reference standards, and how are they addressed?
- Synthesis Barriers : Steric hindrance or instability of ammonium salts (e.g., ammonium persulfate derivatives) may impede synthesis. Alternative routes, such as photolytic degradation, can generate impurities .
- Case-by-Case Justification : If synthesis fails, justify absence via computational modeling (e.g., molecular orbital theory to predict reactivity) and literature reviews .
- Collaborative Sourcing : Partner with specialized labs (e.g., Medicilon Analytical Testing Center) for custom impurity synthesis and structural confirmation .
Methodological Considerations
- Data Validation : Use orthogonal techniques (HPLC + LC-MS) to minimize false positives in impurity identification .
- Regulatory Alignment : Follow FDA GDUFA guidelines for equivalence assessments of complex impurity profiles .
- Ethical Citation : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over non-reviewed platforms (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
